Benzene, 2-iodo-1-nitro-4-(trifluoromethoxy)-
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Overview
Description
2-iodo-1-nitro-4-(trifluoromethoxy)Benzene is an organic compound with the molecular formula C7H3F3INO3 and a molecular weight of 333.01 g/mol . This compound is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene, which is then subjected to bromination to replace one iodine atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-iodo-1-nitro-4-(trifluoromethoxy)Benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is 2-iodo-1-amino-4-(trifluoromethoxy)Benzene.
Oxidation Reactions: Products may include various oxidized forms of the compound, depending on the reaction conditions.
Scientific Research Applications
2-iodo-1-nitro-4-(trifluoromethoxy)Benzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-iodo-1-nitro-4-(trifluoromethoxy)Benzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to biological targets. The iodine atom can facilitate halogen bonding interactions, enhancing the compound’s reactivity and specificity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-iodo-2-nitro-4-(trifluoromethoxy)Benzene
- 2-iodo-4-nitro-1-(trifluoromethoxy)Benzene
- 1-bromo-4-iodo-2-(trifluoromethoxy)Benzene
Uniqueness
2-iodo-1-nitro-4-(trifluoromethoxy)Benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H3F3INO3 |
---|---|
Molecular Weight |
333.00 g/mol |
IUPAC Name |
2-iodo-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-4-1-2-6(12(13)14)5(11)3-4/h1-3H |
InChI Key |
PHQOMGIOFUSAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
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